2-Nitrothiophen-3-ol
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Overview
Description
2-Nitrothiophen-3-ol is an organic compound with the molecular formula C₄H₃NO₃S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a nitro group (-NO₂) at the second position and a hydroxyl group (-OH) at the third position on the thiophene ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrothiophen-3-ol typically involves nitration of thiophenol derivatives. One common method is the nitration of thiophen-3-ol using nitric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) are used.
Major Products:
Oxidation: Formation of 2-nitrothiophene-3-one.
Reduction: Formation of 2-aminothiophen-3-ol.
Substitution: Formation of various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-Nitrothiophen-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitrothiophen-3-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress. The specific molecular targets and pathways depend on the context of its application and the biological system involved.
Comparison with Similar Compounds
2-Nitrothiophen-3-ol can be compared with other nitrothiophene derivatives such as:
2-Nitrothiophene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Nitrothiophen-2-ol: The positions of the nitro and hydroxyl groups are reversed, leading to different reactivity and applications.
2-Aminothiophen-3-ol: The nitro group is replaced by an amino group, resulting in different chemical and biological properties.
Uniqueness: The presence of both nitro and hydroxyl groups in this compound makes it a versatile compound with unique reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-nitrothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYSGQDBBYUOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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